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Compound of Interest

Compound Name: Ypgkf

Cat. No.: B13393553

For Researchers, Scientists, and Drug Development Professionals
Introduction:

tcY-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a selective and potent peptide
antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3][4][5] It has garnered interest
in preclinical research for its role in modulating platelet aggregation and inflammation.[2][4] This
technical guide provides a comprehensive overview of the currently available safety and
toxicity data for tcY-NH2, with a focus on its mechanism of action, preclinical pharmacology,
and known effects from in vitro and in vivo studies. It is important to note that while preclinical
efficacy has been explored, dedicated, systematic toxicology studies are not widely available in
the public domain.

Chemical and Physical Properties
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Property Value Reference

(trans-Cinnamoyl)-YPGKF-

Chemical Name [2]
NH2
tcY-NH2 TFA, trans-cinnamoyl-
Synonyms [51[6]
YPGKF-NH2

C42H50F3N709 (TFA salt) /
Molecular Formula [3][6]
C40H49N707 (free base)

] 853.88 g/mol (TFA salt) /
Molecular Weight [3][6]
739.87 g/mol (free base)

1262750-73-1 (TFA salt) /
CAS Number [31[6]
327177-34-4 (free base)

Solubility Soluble to 1 mg/mL in water [3]

Purity >95% [3]

Mechanism of Action

tcY-NH2 functions as a selective antagonist of PAR4, a G-protein coupled receptor primarily
known for its role in thrombin-induced platelet activation. The binding of an agonist, such as
thrombin or the activating peptide AYPGKF-NH2, to PAR4 initiates a signaling cascade. tcY-
NH2 competitively inhibits this binding, thereby blocking downstream signaling pathways. A key
pathway inhibited by tcY-NH2 is the Extracellular signal-Regulated Kinase (ERK) pathway,
which is involved in cell proliferation and migration.[1][5]
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Caption: Mechanism of action of tcY-NH2 as a PAR4 antagonist.

Preclinical Pharmacology and Efficacy

While not formal toxicity studies, preclinical efficacy studies in animal models provide some
insight into the biological effects and tolerance of tcY-NH2 at therapeutic doses.

In Vitro Activity
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Assay Model Agonist IC50 Reference
Platelet AYPGKF-NH2

] Rat Platelets 95 uM [2]
Aggregation (10 um)
Aorta Relaxation ~ Rat Aorta - 64 uM [2]
Gastric Rat Gastric

: . - 1uM [2]
Contraction Tissue

A concentration of 400 uM tcY-NH2 has been shown to prevent endostatin release and platelet

aggregation induced by thrombin or AY-NH2.[2]

In Vivo Studies
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Animal Model Condition

Dosing
Regimen

Observed
Effects

Reference

_ Experimental
Mice ]
Inflammation

40 ng/kg (single
intrapleural

injection)

Inhibited
neutrophil

recruitment.

[2]

Brain Death
Model

Rat

0.6 mg/kg (single

tail vein injection)

Alleviated liver
injury (lower
ALT/AST),
reduced
inflammatory
response and
apoptosis in the
liver, and
inhibited NF-kB
and MAPK
pathway

activation.

Burn Injury
Model

Mice

0.6 mg/kg (single
intraperitoneal

injection)

Increased
posttraumatic
activation of
CDA4+ Tregs in
draining lymph
nodes.

[2]

Isolated Rat Ischemia-

Heart Reperfusion

5 uM (15 min)

Decreased
infarct size by
51% and
increased
recovery of
ventricular
function by 26%.

[2]

These studies suggest that tcY-NH2 is biologically active and generally well-tolerated at the

effective doses administered in these specific models. However, they do not provide
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information on the safety margin or potential toxicities at higher doses or with chronic
administration.

Safety and Toxicity Profile

Formal, publicly available toxicological data for tcY-NH2 is limited. The primary source of direct
safety information comes from a Material Safety Data Sheet (MSDS).

Hazard Identification

According to the MSDS from one supplier, tcY-NH2 is not classified as a hazardous substance
or mixture.[6] The sheet indicates no specific hazards.[6]

First Aid Measures

Standard first aid measures are recommended in case of exposure[6]:

 Inhalation: Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation.
o Skin Contact: Rinse skin with plenty of water and remove contaminated clothing.

o Eye Contact: Flush eyes with large amounts of water, removing contact lenses if present.

e Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting
unless directed by medical personnel.

Lack of Formal Toxicological Data

A comprehensive search of the scientific literature and public databases did not yield any
formal studies on the following:

Acute, sub-chronic, or chronic toxicity

LD50 (Lethal Dose, 50%)

NOAEL (No-Observed-Adverse-Effect Level)

Genotoxicity or mutagenicity
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» Carcinogenicity

e Reproductive and developmental toxicity

o A complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile

Experimental Protocols

Detailed protocols for formal toxicity studies are not available. However, the methodologies for

the in vivo efficacy studies can be inferred from the published literature.

General In Vivo Dosing and Formulation

Objective: To assess the therapeutic effect of tcY-NH2 in a relevant disease model.

Typical Protocol Outline:

Animal Model: Select appropriate species and disease model (e.g., Sprague-Dawley rats for
brain death model, mice for inflammation or burn injury models).

Formulation: Prepare tcY-NH2 for in vivo administration. A common, though not explicitly
stated for tcY-NH2, formulation for peptides involves solubilizing the compound in a vehicle
such as saline, PBS, or a mixture containing DMSO, PEG300, and Tween 80.[4]

Dosing:

o Determine the dose based on previous studies or dose-ranging experiments (e.g., 0.6
mg/kg).

o Select the route of administration (e.g., intravenous, intraperitoneal, intrapleural).

o Administer the compound as a single dose or repeated doses depending on the study
design.

Endpoint Analysis: At the conclusion of the study, collect relevant tissues and/or blood
samples. Analyze for biomarkers of efficacy (e.g., serum ALT/AST levels, inflammatory cell
counts, infarct size) and potentially for signs of toxicity (e.g., histopathology of major organs,
changes in body weight).
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Caption: Generalized workflow for in vivo efficacy studies of tcY-NH2.

Summary and Future Directions

tcY-NH2 is a promising preclinical tool for investigating the role of PAR4 in various physiological
and pathological processes. The available data from in vitro and in vivo efficacy studies
suggest it is effective at micromolar and sub-milligram per kilogram concentrations,
respectively, without overt signs of toxicity in the reported short-term models.

However, the lack of a comprehensive and systematic toxicological evaluation is a significant
data gap. To advance tcY-NH2 towards any potential clinical application, a rigorous safety
assessment is mandatory. This would include, at a minimum:

o Acute toxicity studies to determine the maximum tolerated dose (MTD) and LD50.

» Repeat-dose toxicity studies (sub-chronic) in at least two species (one rodent, one non-
rodent) to identify target organs of toxicity and establish the NOAEL.

o Genotoxicity testing (e.g., Ames test, micronucleus assay) to assess mutagenic potential.

o Safety pharmacology studies to evaluate effects on vital functions (cardiovascular,
respiratory, and central nervous systems).

o Full ADME profiling to understand the compound's disposition in the body.

In conclusion, while tcY-NH2 shows clear biological activity as a PAR4 antagonist, its safety
and toxicity profile remains largely uncharacterized. The information presented here, based on
available preclinical research and supplier data, should be considered preliminary. Researchers
and drug development professionals should exercise appropriate caution and recognize the
need for comprehensive toxicological evaluation before considering this compound for further
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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